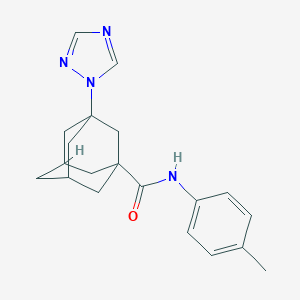
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide, also known as MTAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTAA is a triazole-based molecule that belongs to the class of adamantane derivatives.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. In cancer cells, N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to inhibit the activity of tubulin, a protein that is essential for cell division. In fungal cells, N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to inhibit the activity of lanosterol 14α-demethylase, an enzyme that is essential for the biosynthesis of ergosterol, a component of fungal cell membranes.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to have various biochemical and physiological effects, depending on the target cells. In cancer cells, N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In fungal cells, N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been shown to disrupt cell membrane integrity, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has several advantages for lab experiments, including its high purity and stability, as well as its ease of synthesis. However, N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide. One potential direction is the further development of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide as a drug candidate for the treatment of cancer and fungal infections. Another potential direction is the exploration of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide as a catalyst for various chemical reactions. Additionally, the development of new materials based on N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide could also be an interesting area of research. Finally, further studies on the mechanism of action of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide could provide valuable insights into its potential applications in various fields.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide involves the reaction of 1-adamantanecarboxylic acid with 4-methylphenylhydrazine to form the corresponding hydrazide. The hydrazide is then treated with sodium nitrite and copper sulfate to produce the diazonium salt, which is subsequently reacted with 1H-1,2,4-triazole to yield N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and fungal infections. N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has also been explored for its potential use in the development of new materials, such as polymers and coatings. Additionally, N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide has been studied as a catalyst in various chemical reactions.
Eigenschaften
Produktname |
N-(4-methylphenyl)-3-(1H-1,2,4-triazol-1-yl)-1-adamantanecarboxamide |
|---|---|
Molekularformel |
C20H24N4O |
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-3-(1,2,4-triazol-1-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C20H24N4O/c1-14-2-4-17(5-3-14)23-18(25)19-7-15-6-16(8-19)10-20(9-15,11-19)24-13-21-12-22-24/h2-5,12-13,15-16H,6-11H2,1H3,(H,23,25) |
InChI-Schlüssel |
NNZAVINNKQNQAQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC=N5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B265617.png)

![(E)-(4-methoxy-2-methylphenyl){1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxo-2-phenylpyrrolidin-3-ylidene}methanolate](/img/structure/B265621.png)

![(4Z)-5-(4-chlorophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-fluorophenyl)-hydroxymethylidene]pyrrolidine-2,3-dione](/img/structure/B265625.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(4-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265629.png)
![1-[5-(2-Iodophenyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B265633.png)
![1-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dimethylphenyl)urea](/img/structure/B265635.png)
![2-{[3-cyano-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B265642.png)

![5-(2,5-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B265646.png)
![3'-Butyl 5'-isopropyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265649.png)
![3'-Butyl 5'-methyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265650.png)
![3'-Butyl 5'-ethyl 2'-amino-5-bromo-6'-methyl-1,2-dihydro-2-oxospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B265651.png)